BIO 1211

描述

BIO-1211 是一种高度选择性且口服有效的整合素 α4β1(极晚期抗原-4)抑制剂。 它对整合素 α4β1 的活化形式表现出显著的选择性,其抑制常数为 70 皮摩尔,抑制浓度为 4 纳摩尔 。这种化合物主要用于科学研究,以研究整合素 α4β1 在各种生物过程中的作用。

准备方法

BIO-1211 的合成涉及多个步骤,包括特定氨基酸的偶联和肽键的形成。合成路线通常从氨基的保护开始,然后依次添加氨基酸以形成所需的肽链。 最终产物通过脱保护和纯化步骤获得 。BIO-1211 的工业生产方法尚未得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。

化学反应分析

科学研究应用

Neurological Disorders

A significant study investigated the prophylactic effects of BIO 1211 in an experimental autoimmune encephalomyelitis (EAE) model, which simulates multiple sclerosis. The research demonstrated that treatment with this compound resulted in:

- Reduced clinical scores in EAE mice.

- Decreased expression of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ.

- Inhibition of leukocyte trafficking into the central nervous system.

These findings suggest that this compound could serve as a promising therapeutic agent for managing multiple sclerosis and similar neuro-inflammatory conditions .

Inflammatory Diseases

This compound has shown potential in treating various inflammatory diseases due to its ability to inhibit leukocyte adhesion. In vitro studies have indicated that it can effectively reduce inflammation markers in models of allergic airway responses and other inflammatory conditions .

Case Study 1: EAE Model

In a controlled study involving C57BL/6 mice, researchers administered this compound at doses of 5 mg/kg and 10 mg/kg. The results were compelling:

- Clinical Scores : Mice treated with this compound exhibited significantly lower clinical scores compared to untreated controls.

- Cytokine Levels : Quantitative PCR analysis revealed a marked decrease in cytokine levels associated with inflammation.

This case study underscores the potential of this compound as an effective intervention for autoimmune diseases .

Case Study 2: Allergic Responses

Another investigation focused on the role of this compound in modulating allergic responses. The study found that:

作用机制

BIO-1211 通过选择性抑制整合素 α4β1 发挥其作用。这种抑制破坏了整合素 α4β1 与其配体血管细胞粘附分子-1 之间的相互作用。 这种破坏导致细胞因子表达减少,白细胞运输减少以及炎症反应抑制 。 所涉及的分子靶标和途径包括对炎症细胞因子如干扰素-γ、白细胞介素-17 和肿瘤坏死因子-α 的调节 .

相似化合物的比较

BIO-1211 在其对整合素 α4β1 的高选择性和效力方面是独特的。类似的化合物包括:

ICAM-1-IN-1: 细胞间粘附分子-1 的抑制剂。

替罗非班: 整合素 α2bβ3 的抑制剂。

BI-1950: 整合素 α5β1 的抑制剂.

生物活性

BIO 1211 is a small-molecule antagonist that selectively inhibits the integrin α4β1, which plays a critical role in leukocyte recruitment and inflammatory responses. This compound has been investigated for its potential therapeutic applications, particularly in autoimmune diseases such as multiple sclerosis (MS). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in experimental models, and relevant case studies.

This compound exhibits a high affinity for the activated form of the α4β1 integrin, with an IC50 value of approximately 0.004 µM. It is reported to be about 200-fold selective for the activated state compared to the non-activated state. The compound stimulates the expression of ligand-induced epitopes on the integrin β1 subunit, indicating its occupancy at the receptor's ligand-binding site. This interaction is crucial for mediating leukocyte adhesion and migration during inflammatory processes .

Study Design

A significant study evaluated the prophylactic effects of this compound in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is commonly used to mimic MS. In this study, EAE was induced by immunizing C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG35-55). Mice were treated with either this compound at doses of 5 mg/kg and 10 mg/kg or Natalizumab (NTZ) at 5 mg/kg . The treatment lasted for 21 days , and various methods were employed to assess neuro-inflammatory responses .

Results

The results demonstrated that this compound effectively reduced cytokine expression and inhibited leukocyte trafficking into the central nervous system. Notably, there was a significant decrease in pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ. The study reported a marked depletion in clinical scores associated with EAE among mice treated with this compound, suggesting its potential as an EAE-suppressing agent .

| Treatment Group | Dose (mg/kg) | Clinical Score Reduction | Cytokine Expression Reduction |

|---|---|---|---|

| Control | - | - | - |

| This compound | 5 | Significant | Yes |

| This compound | 10 | Significant | Yes |

| Natalizumab | 5 | Moderate | Yes |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound beyond its role as a VLA-4 antagonist. For instance, research indicates that targeting VLA-4/VCAM-1 interactions can significantly alter immune cell dynamics in inflammatory diseases. In one study, co-administration of this compound and NTZ led to enhanced suppression of EAE symptoms compared to either treatment alone .

Key Findings from Case Studies

- Leukocyte Trafficking : this compound administration resulted in a notable reduction in CD11b(+) and CD45(+) immune cells infiltrating the cerebral cortex.

- Cytokine Profiling : Treated groups exhibited lower levels of inflammatory cytokines compared to control groups.

- Dose Independence : The effects observed were consistent across different dosages, indicating a robust mechanism of action regardless of concentration within the tested range .

属性

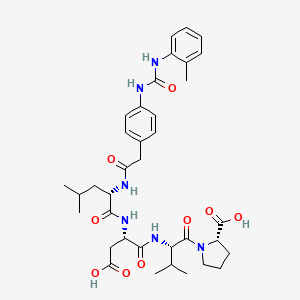

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVGCQABIHSJSQ-KFZSMJGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187735-94-0 | |

| Record name | BIO-1211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIO-1211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。